Ro 25-6981

Description

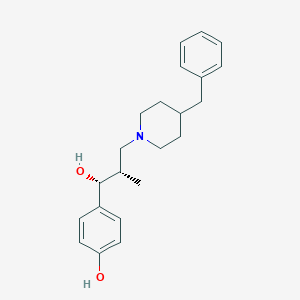

blocks NMDA receptors containg NR2B subunit; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZSEUPGUDIELE-HTAPYJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169274-78-6 | |

| Record name | (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169274-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 25-6981

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 25-6981 is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors, demonstrating a pronounced preference for those containing the GluN2B subunit. This activity-dependent blockade of GluN2B-containing NMDA receptors underlies its diverse pharmacological effects, including neuroprotection, modulation of synaptic plasticity, and potential therapeutic applications in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, effects on downstream signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism: Selective Antagonism of GluN2B-Containing NMDA Receptors

The primary mechanism of action of this compound is its selective, activity-dependent blockade of NMDA receptors that incorporate the GluN2B subunit.[1] This selectivity is remarkable, with a greater than 5000-fold preference for GluN1C/GluN2B subunit combinations over GluN1C/GluN2A combinations.[1][2] This specificity allows for the targeted modulation of neuronal circuits and functions where GluN2B-containing receptors are predominantly expressed, such as the forebrain. The antagonistic action is activity-dependent, meaning this compound is more effective at blocking the receptor when it is activated by glutamate.

Data Presentation: Binding Affinity and Selectivity

The following tables summarize the quantitative data regarding the binding affinity and selectivity of this compound for NMDA receptor subunits.

| Parameter | Value | Receptor Subunit Combination | Assay | Reference |

| IC₅₀ | 0.009 µM (9 nM) | GluN1C/GluN2B | Electrophysiology (Xenopus oocytes) | |

| IC₅₀ | 52 µM | GluN1C/GluN2A | Electrophysiology (Xenopus oocytes) | |

| IC₅₀ (high-affinity) | 0.003 µM (3 nM) | Native rat forebrain membranes | ³H-MK-801 binding assay | |

| IC₅₀ (low-affinity) | 149 µM | Native rat forebrain membranes | ³H-MK-801 binding assay |

| Parameter | Value | Tissue | Assay | Reference |

| K_D_ | 3 nM | Rat brain membranes | [³H]this compound radioligand binding | |

| B_max_ | 1.6 pmol/mg of protein | Rat brain membranes | [³H]this compound radioligand binding |

Modulation of Downstream Signaling Pathways

The blockade of GluN2B-containing NMDA receptors by this compound initiates a cascade of effects on intracellular signaling pathways critical for neuronal function, survival, and plasticity.

ERK/MAPK Pathway

This compound has been shown to modulate the Extracellular signal-Regulated Kinase (ERK) pathway. The effect of this compound on ERK phosphorylation can be bidirectional, depending on the developmental stage of the neurons. In mature neurons, both activation and inhibition of ERK signaling by NMDA were fully reversed by this compound, indicating that the GluN2B subunit is coupled to this pathway. The antidepressant-like effects of this compound are associated with a persistent activation of ERK.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth, is also modulated by this compound. The antidepressant-like effects of this compound are linked to the activation of mTOR signaling, leading to increased phosphorylation of its downstream effectors, p70S6K and 4E-BP1. This activation is thought to contribute to the synthesis of synaptic proteins, such as PSD95, GluA1, and synapsin I.

Autophagy Regulation

This compound has demonstrated a neuroprotective role by inhibiting autophagy. In models of ischemia/reperfusion injury, this compound treatment led to a significant decrease in the levels of the autophagy markers LC3-II and Beclin 1, while increasing the levels of p62. This suggests that by blocking GluN2B-mediated signaling, this compound can prevent excessive autophagy-induced cell death.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Role in Synaptic Plasticity

This compound has been instrumental in elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD).

-

Long-Term Potentiation (LTP): Studies have shown that this compound can inhibit LTP in the CA1 region of the hippocampus, suggesting a role for GluN2B-containing receptors in the induction of this form of synaptic strengthening. However, other studies have reported that selective blockade of GluN2B with this compound does not alter the LTP response in the same brain region, indicating a complex and potentially condition-dependent role for this subunit in LTP.

-

Long-Term Depression (LTD): There is evidence suggesting that GluN2B-containing NMDA receptors are critically involved in the induction of LTD.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_D_) and density (B_max_) of this compound to its target receptor.

-

Membrane Preparation: Membranes are prepared from rat forebrain or cells expressing specific NMDA receptor subunits.

-

Radioligand: [³H]this compound is used as the radiolabeled ligand.

-

Incubation: Membranes are incubated with various concentrations of [³H]this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Non-specific Binding: Determined in the presence of a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

Figure 2: Workflow for a [³H]this compound radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NMDA receptor-mediated currents in individual neurons.

-

Cell Preparation: Acute brain slices (e.g., from the hippocampus or cortex) or cultured neurons are prepared.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and recording of ionic currents.

-

NMDA Current Isolation: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA and GABA receptors.

-

Drug Application: this compound is bath-applied to the recording chamber to determine its effect on the amplitude and kinetics of NMDA currents.

In Vitro Long-Term Potentiation (LTP) Induction

This protocol is used to assess the role of this compound in synaptic plasticity.

-

Slice Preparation: Acute hippocampal slices are prepared.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region following stimulation of the Schaffer collaterals.

-

Baseline Recording: A stable baseline of synaptic transmission is established.

-

LTP Induction: A high-frequency stimulation protocol, such as theta-burst stimulation (TBS), is delivered to induce LTP.

-

Drug Application: this compound is applied before the induction protocol to determine its effect on the magnitude and stability of LTP.

Western Blotting for Signaling Proteins

This technique is used to measure the levels of specific proteins and their phosphorylation state, providing insights into the activation of signaling pathways.

-

Sample Preparation: Protein lysates are prepared from cultured cells or brain tissue treated with this compound.

-

SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, LC3, Beclin-1) and then with secondary antibodies conjugated to an enzyme for detection.

-

Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation.

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the physiological and pathological roles of GluN2B-containing NMDA receptors. Its high selectivity and activity-dependent nature make it an invaluable probe for dissecting the complexities of glutamatergic neurotransmission and its downstream consequences. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the GluN2B subunit in a range of neurological and psychiatric conditions.

References

Ro 25-6981: An In-depth Technical Guide to its NR2B Subunit Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective NR2B subunit antagonist, Ro 25-6981. It includes detailed quantitative data on its binding affinity and selectivity, comprehensive experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Core Concepts: Understanding this compound's Selectivity

This compound is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a remarkable preference for receptors containing the NR2B (GluN2B) subunit. This selectivity is a key attribute that has driven its use as a pharmacological tool to investigate the specific roles of NR2B-containing NMDA receptors in various physiological and pathological processes. The compound exhibits activity-dependent blockade, meaning its inhibitory effect is enhanced when the NMDA receptor is activated by its agonists, glutamate and glycine.

Quantitative Data: Binding Affinity and Selectivity Profile

The selectivity of this compound for the NR2B subunit has been quantified through various in vitro assays. The following tables summarize the key findings, presenting IC50 values which represent the concentration of the drug required to inhibit 50% of the specific binding or function. A lower IC50 value indicates a higher affinity and potency.

| Receptor Subunit Combination | Assay Type | IC50 (µM) | Selectivity Fold (vs. NR1C/NR2A) | Reference |

| NR1C / NR2B | Electrophysiology (in Xenopus oocytes) | 0.009 | >5700 | [1][2][3] |

| NR1C / NR2A | Electrophysiology (in Xenopus oocytes) | 52 | 1 | [1][2] |

Table 1: this compound IC50 Values for Recombinant NMDA Receptor Subtypes. This table clearly demonstrates the high selectivity of this compound for NR2B-containing receptors over NR2A-containing receptors.

| Assay | Preparation | High-Affinity Site IC50 (µM) | Low-Affinity Site IC50 (µM) | Reference |

| [³H]MK-801 Binding Inhibition | Rat forebrain membranes | 0.003 | 149 |

Table 2: Inhibition of [³H]MK-801 Binding by this compound. This data indicates that this compound interacts with a high-affinity binding site, likely corresponding to NR2B-containing NMDA receptors, and a much lower-affinity site.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the NR2B selectivity of this compound.

Radioligand Binding Assay: [³H]this compound

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NR2B subunit of the NMDA receptor using [³H]this compound.

Objective: To measure the binding affinity (Ki) of a compound for the NR2B subunit.

Materials:

-

Membrane preparations from cells expressing recombinant human NR1/NR2B subunits or from rat forebrain tissue.

-

[³H]this compound (specific activity ~70-90 Ci/mmol).

-

Non-specific binding control: Ifenprodil (10 µM) or another suitable NR2B antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation Mixture Preparation: In each well of a 96-well plate, add the following in order:

-

50 µL of assay buffer or test compound at various concentrations.

-

50 µL of [³H]this compound at a final concentration of ~1-2 nM.

-

100 µL of membrane preparation (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To determine the IC50 of this compound for inhibiting NMDA receptor currents.

Materials:

-

Cultured neurons or acute brain slices.

-

Recording chamber with perfusion system.

-

Micromanipulator and microscope.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-7 MΩ).

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Intracellular solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, pH adjusted to 7.2 with KOH.

-

NMDA and glycine (co-agonists).

-

This compound stock solution.

Procedure:

-

Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with aCSF.

-

Patching: Using a micromanipulator, approach a neuron with a glass pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.

-

Recording: Clamp the neuron's membrane potential at a holding potential of -70 mV.

-

Eliciting NMDA Currents: Apply a brief pulse of aCSF containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current.

-

Drug Application: After establishing a stable baseline of NMDA-evoked currents, perfuse the chamber with aCSF containing a known concentration of this compound for a defined period.

-

Post-Drug Recording: While still in the presence of this compound, re-apply the NMDA/glycine solution to measure the inhibited current.

-

Data Analysis: Repeat steps 6 and 7 with a range of this compound concentrations. Measure the peak amplitude of the NMDA-evoked currents before and after drug application. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Signaling Pathways Modulated by this compound

The selective blockade of NR2B-containing NMDA receptors by this compound has been shown to modulate several downstream intracellular signaling pathways. These pathways are implicated in a range of cellular processes, including synaptic plasticity, cell survival, and gene expression. The antidepressant-like effects of this compound, for instance, are linked to the activation of the mammalian target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) pathways.

Blockade of NR2B by this compound can lead to a disinhibition of cortical pyramidal neurons, resulting in an increased release of glutamate. This glutamate then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which is thought to be a key step in initiating the downstream signaling cascade that leads to the synthesis of synaptic proteins like PSD-95 and Synapsin I, and the potentiation of synaptic strength.

Conclusion

This compound stands as a critical tool for dissecting the multifaceted roles of NR2B-containing NMDA receptors. Its high selectivity allows for the precise investigation of NR2B-mediated signaling in both health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Understanding the nuances of its mechanism of action and the downstream pathways it influences is paramount for advancing our knowledge of glutamatergic neurotransmission and developing novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

- 1. This compound, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. This compound maleate salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Neuroprotective Properties of Ro 25-6981

Introduction

This compound is a potent and highly selective, activity-dependent, non-competitive antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is a key mechanism implicated in neuronal damage across a spectrum of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[4][5] The GluN2B subunit, in particular, is often associated with pro-death signaling pathways, making it a prime target for neuroprotective interventions. This document provides a comprehensive technical overview of the neuroprotective properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Selective GluN2B Antagonism

The neuroprotective effects of this compound are primarily attributed to its selective blockade of NMDA receptors containing the GluN2B subunit. NMDA receptor subtypes have differential roles in neuronal function; while synaptic GluN2A-containing receptors are often linked to pro-survival signals, the activation of extrasynaptic GluN2B-containing receptors is strongly associated with excitotoxic neuronal death. This compound interrupts these death-signaling cascades.

One of the key pathways modulated by this compound is the inhibition of excessive autophagy triggered by ischemic conditions. Cerebral ischemia leads to an over-release of glutamate, activating NMDA receptors and the JNK signaling pathway, which in turn increases autophagy to a level that results in cell death. This compound, by blocking the GluN2B receptor, prevents this cascade. It has been shown to inhibit the dissociation of the NR2B-Beclin-1 signaling complex, a key step in the induction of autophagy, thereby delaying this process.

Quantitative Data on Neuroprotective Efficacy

The efficacy of this compound has been quantified in various preclinical models. The data below is collated from studies on cerebral ischemia, excitotoxicity, and experimental autoimmune encephalomyelitis (EAE).

Table 1: Effects of this compound in a Rat Model of Ischemia/Reperfusion (I/R)

Method: Intracerebroventricular administration.

| Parameter | I/R Group (Control) | I/R + this compound (0.6 µg) | Outcome |

|---|---|---|---|

| Neuronal Survival | |||

| Nissl Staining | Significant Neuronal Damage | Reduced Neuronal Damage | Dose-dependent neuroprotection |

| NSE-positive Neurons | Markedly Decreased | Significantly Increased | Neuroprotection confirmed |

| Autophagy Markers | |||

| LC3-II Expression | Increased | Significantly Decreased | Inhibition of autophagy |

| Beclin 1 Expression | Increased | Significantly Decreased | Inhibition of autophagy |

| p62 Expression | Decreased | Increased | Inhibition of autophagy |

Table 2: Effects of this compound in an In Vitro NMDA-Induced Excitotoxicity Model

Method: Cortical neuronal cultures treated with 50 µM NMDA.

| Parameter | NMDA Treatment | NMDA + this compound (0.5 µM) | Outcome |

|---|---|---|---|

| Necrotic Cell Death (LDH Release) | Significant Increase | Prevented Increase | Blocks NMDA-induced necrosis |

| Apoptotic Cell Death | Significant Increase | Prevented Increase | Blocks NMDA-induced apoptosis |

Table 3: Effects of this compound in a Mouse Model of EAE

Method: Intraperitoneal (i.p.) administration.

| Dosage | Neurological Score vs. Control | Axonal Degeneration vs. Control | Demyelination vs. Control |

|---|---|---|---|

| 3 mg/kg/day | No significant effect | - | - |

| 10 mg/kg/day | Time-dependent improvement | Effectively modulated | Dose-dependently effective |

| 25 mg/kg/day | Superior to control (p < 0.001) | Significantly lower (p=0.008) | Significantly decreased |

Table 4: Electrophysiological Effects of this compound

Method: Whole-cell recordings from cultured neurons.

| Condition | NMDA-evoked Current Inhibition by this compound |

|---|---|

| Control Neurons | 59.6% ± 4% |

| Preconditioned Neurons (Ischemia) | 40.3 ± 4.5% (p = 0.0054) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments demonstrating the neuroprotective effects of this compound.

Protocol 1: Rat Model of Transient Forebrain Ischemia

Adapted from a study on ischemia/reperfusion injury.

-

Animal Model: Adult male Sprague-Dawley rats are used. All protocols must be approved by an institutional Animal Care and Use Committee.

-

Anesthesia: Rats are anesthetized with chloral hydrate (350 mg/kg, i.p.).

-

Surgical Procedure (Ischemia Induction):

-

The animal is placed in a stereotaxic apparatus.

-

Transient forebrain ischemia is induced using the four-vessel occlusion (4-VO) method.

-

-

Drug Administration:

-

A stainless steel cannula (26 gauge) is implanted into the right lateral ventricle (coordinates from bregma: -0.8 mm anteroposterior, 1.5 mm lateral, 3.5 mm depth).

-

This compound is dissolved in normal saline to a concentration of 30 μg/mL.

-

A volume of 20 μL is administered via intracerebroventricular injection 30 minutes before the induction of ischemia.

-

-

Reperfusion and Assessment:

-

After the ischemic period, reperfusion is initiated.

-

Animals are sacrificed at specified time points (e.g., 7 days) post-reperfusion.

-

-

Analysis:

-

Histology: Brains are processed for Nissl staining to assess neuronal damage in the hippocampal CA1 region.

-

Immunohistochemistry: Staining for Neuron-Specific Enolase (NSE) is performed to quantify surviving mature neurons.

-

Western Blotting: Protein lysates from the hippocampus are analyzed for levels of autophagy markers such as LC3, Beclin 1, and p62.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective Effect of Moxibustion on Cerebral Ischemia/Reperfusion Injury in Rats by Downregulating NR2B Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of estrogen: role of nonsynaptic NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]

An In-depth Technical Guide to Ro 25-6981: Discovery, History, and Core Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-6981 is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for receptors containing the GluN2B (formerly NR2B) subunit. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound. It is designed to serve as a detailed resource for researchers in neuroscience and drug development, offering insights into its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and History

This compound was first described in 1997 by a team of scientists at Hoffmann-La Roche in Basel, Switzerland. The discovery was a significant advancement in the field of NMDA receptor pharmacology, providing a tool with exceptional selectivity for the GluN2B subunit. This selectivity offered researchers a means to dissect the specific physiological and pathological roles of GluN2B-containing NMDA receptors, which were increasingly implicated in a variety of neurological and psychiatric conditions.

The development of this compound emerged from research programs aimed at identifying subunit-selective NMDA receptor antagonists to achieve therapeutic benefits while minimizing the side effects associated with non-selective NMDA receptor blockers. Its unique pharmacological profile, characterized by high affinity and activity-dependent blockade, has made it a valuable research tool in studies of synaptic plasticity, excitotoxicity, and the pathophysiology of disorders such as stroke, neuropathic pain, and depression. While this compound has been extensively used in preclinical research, information regarding its progression into formal clinical trials in humans is limited.

Mechanism of Action

This compound is a non-competitive antagonist of the NMDA receptor. Its mechanism of action is characterized by its high selectivity for NMDA receptors that include the GluN2B subunit. It acts in an activity-dependent manner, meaning its blocking effect is more pronounced when the receptor is activated by its agonists, glutamate and glycine. This property is advantageous as it suggests that this compound may preferentially target overactive NMDA receptors, which are often associated with pathological conditions.

The antidepressant-like effects of this compound are thought to be mediated through the activation of intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways, leading to increased synthesis of synaptic proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding and Potency

| Assay | Preparation | Ligand/Agonist | Parameter | Value (µM) | Reference |

| [3H]MK-801 Binding | Rat forebrain membranes | - | IC50 (high-affinity) | 0.003 | [1] |

| IC50 (low-affinity) | 149 | [1] | |||

| Electrophysiology | Xenopus oocytes expressing NR1c/NR2B | NMDA | IC50 | 0.009 | [1][2] |

| Xenopus oocytes expressing NR1c/NR2A | NMDA | IC50 | 52 | [1] |

Table 2: Neuroprotective Effects

| Assay | Cell Type/Preparation | Insult | Parameter | Value (µM) | Reference |

| Glutamate Toxicity | Cultured cortical neurons | 300 µM Glutamate (16h) | IC50 | 0.4 | |

| Oxygen-Glucose Deprivation | Cultured cortical neurons | 60 min OGD + 20h recovery | IC50 | 0.04 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

[3H]MK-801 Binding Assay

Objective: To determine the affinity of this compound for the NMDA receptor channel.

Protocol:

-

Membrane Preparation: Rat forebrains (excluding cerebellum) are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and other interfering substances. The final pellet containing the membrane fraction is resuspended in buffer.

-

Binding Reaction: A specific concentration of the radioligand [3H]MK-801 (e.g., 5 nM) is incubated with the prepared rat forebrain membranes in the presence of varying concentrations of this compound. The incubation is typically carried out at room temperature for a defined period (e.g., 180 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801, is determined by non-linear regression analysis of the competition binding data.

Electrophysiology in Xenopus oocytes

Objective: To assess the potency and selectivity of this compound on different NMDA receptor subtypes.

Protocol:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: The oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1c and NR2A, or NR1c and NR2B). The injected oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Two-Electrode Voltage Clamp (TEVC) Recording: An oocyte expressing the recombinant NMDA receptors is placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Drug Application: The NMDA receptor-mediated currents are activated by applying NMDA and glycine. Once a stable baseline current is established, this compound is applied at various concentrations, and the resulting inhibition of the NMDA-induced current is measured.

-

Data Analysis: The concentration-response curve for this compound is generated, and the IC50 value is calculated to determine its potency for each receptor subtype.

Glutamate-Induced Excitotoxicity Assay

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced neuronal death.

Protocol:

-

Primary Cortical Neuron Culture: Cortical neurons are isolated from embryonic rat or mouse brains and plated on culture dishes coated with a substrate that promotes cell attachment, such as poly-D-lysine. The neurons are cultured for a period that allows for maturation and synapse formation.

-

Induction of Excitotoxicity: The cultured neurons are exposed to a high concentration of glutamate (e.g., 300 µM) for an extended period (e.g., 16 hours) to induce excitotoxic cell death.

-

Treatment with this compound: this compound is added to the culture medium at various concentrations either before or during the glutamate exposure.

-

Assessment of Cell Viability: After the treatment period, cell viability is assessed using various methods, such as the MTT assay, which measures mitochondrial metabolic activity, or by counting the number of surviving neurons after staining with a viability dye (e.g., trypan blue or calcein-AM).

-

Data Analysis: The neuroprotective effect of this compound is quantified by determining the concentration that provides 50% protection against glutamate-induced cell death (IC50).

Oxygen-Glucose Deprivation (OGD) Assay

Objective: To assess the neuroprotective potential of this compound in an in vitro model of ischemia.

Protocol:

-

Cell Culture: Primary cortical neurons are cultured as described in the glutamate excitotoxicity assay.

-

Induction of OGD: The culture medium is replaced with a glucose-free saline solution, and the cultures are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., <1% O2) for a defined period (e.g., 60 minutes).

-

Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a recovery period (e.g., 20 hours).

-

Treatment with this compound: this compound is applied at various concentrations during the OGD and/or reoxygenation phase.

-

Assessment of Cell Death: Neuronal injury is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage, or by assessing cell viability as described previously.

-

Data Analysis: The IC50 value for the neuroprotective effect of this compound against OGD-induced cell death is determined.

Visualizations

Signaling Pathway of this compound's Antidepressant-like Effects

Caption: Downstream signaling of this compound's antidepressant-like effects.

Experimental Workflow for [3H]MK-801 Binding Assay

Caption: Workflow for the [3H]MK-801 radioligand binding assay.

Logical Relationship of this compound's Selectivity

Caption: Potency of this compound is dependent on NMDA receptor subunit.

References

Ro 25-6981: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-6981 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a high affinity for receptors containing the GluN2B subunit.[1][2][3][4][5] This activity-dependent blocker has shown significant neuroprotective effects in both in vitro and in vivo models. Its selectivity makes it a valuable tool for dissecting the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes. This document provides an in-depth technical guide to the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades involved.

Mechanism of Action

This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting its function. This inhibition is activity-dependent, meaning it is more pronounced when the receptor is activated by its agonists, glutamate and glycine. The compound displays a significantly higher affinity for GluN2B-containing receptors compared to those with the GluN2A subunit, with a selectivity of over 5000-fold. This specificity allows for the targeted investigation of GluN2B-mediated signaling events.

Downstream Signaling Pathways

The blockade of GluN2B-containing NMDA receptors by this compound initiates a cascade of intracellular signaling events. The primary pathways affected include the mTOR, ERK, Akt, and CREB signaling cascades. These pathways are crucial for a variety of cellular processes, including synaptic plasticity, cell survival, and gene expression.

mTOR Signaling Pathway

This compound has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway. This activation leads to an increase in the phosphorylation of downstream effectors such as 4E-BP1 and p70S6K. The mTOR pathway is a central regulator of protein synthesis, and its activation by this compound is associated with an increase in the levels of synaptic proteins like PSD-95, GluA1 (the AMPA receptor subunit), and synapsin I. This suggests a role for this compound in promoting synaptogenesis and synaptic strengthening.

ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is another key target of this compound. Studies have demonstrated that this compound can induce the phosphorylation and activation of ERK. The effect of NMDA receptor modulation on ERK signaling can be bidirectional, depending on the developmental stage of the neurons. However, the antidepressant-like effects of this compound have been linked to the activation of the ERK pathway. This pathway is known to play a critical role in neuronal plasticity and survival.

Akt Signaling Pathway

The Akt signaling pathway, also known as the PI3K/Akt pathway, is involved in cell survival and proliferation. This compound has been shown to induce the phosphorylation of Akt, leading to its activation. This activation is thought to contribute to the neuroprotective effects of this compound. Interestingly, the activation of GluN2A-containing NMDA receptors can promote cell survival via Akt activation, while GluN2B-containing receptors can initiate apoptosis; thus, the blockade of GluN2B by this compound prevents these pro-apoptotic signals.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in synaptic plasticity, learning, and memory. The phosphorylation of CREB is a key step in its activation. Blockade of GluN2B-containing NMDA receptors has been shown to affect CREB signaling. For instance, in a model of neuropathic pain, this compound inhibited the upregulation of phosphorylated CREB. Conversely, activation of NR2A receptors can induce CREB-mediated ischemic tolerance.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Activity

| Parameter | Value | Species/System | Reference |

| IC50 (GluN1C/GluN2B) | 0.009 µM (9 nM) | Cloned rat NMDA receptors expressed in Xenopus oocytes | |

| IC50 (GluN1C/GluN2A) | 52 µM | Cloned rat NMDA receptors expressed in Xenopus oocytes | |

| IC50 (High-affinity ³H-MK-801 binding) | 0.003 µM | Rat forebrain membranes | |

| IC50 (Low-affinity ³H-MK-801 binding) | 149 µM | Rat forebrain membranes | |

| Ki (Human σ1 receptors) | 5.45 nM | Human sigma-1 receptors | |

| KD ([³H]this compound binding) | 3 nM | Rat brain membranes | |

| Bmax ([³H]this compound binding) | 1.6 pmol/mg protein | Rat brain membranes |

Table 2: In Vivo Efficacy and Dosing

| Effect | Dose | Species | Model | Reference |

| Antidepressant-like effects | 10 mg/kg, i.p. | Rat | Forced Swim Test (FST) | |

| Potentiation of nicotine-induced locomotor activity | 3 and 10 mg/kg, i.p. | Rat | Locomotor activity test | |

| Potentiation of nicotine-induced dopamine release | 10 mg/kg, i.p. | Rat | In vivo microdialysis in Nucleus Accumbens | |

| Attenuation of neuropathic pain | Intrathecal injection | Rat | Chronic Constriction Injury (CCI) | |

| Anticonvulsant activity | 1, 3, and 10 mg/kg | Infantile rats | Pentylenetetrazol (PTZ)-induced seizures |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Western Blotting for Signaling Protein Phosphorylation

-

Objective: To quantify the levels of phosphorylated and total signaling proteins (e.g., mTOR, ERK, Akt, CREB) in response to this compound treatment.

-

Procedure:

-

Tissue/Cell Preparation: Prefrontal cortex (PFC) or hippocampal tissue is dissected from animals treated with this compound or vehicle.

-

Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

-

Quantification: Band intensities are quantified using densitometry software.

-

In Vivo Microdialysis

-

Objective: To measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions following this compound administration.

-

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound and/or other compounds.

-

Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Electrophysiology (Whole-cell patch-clamp and field potential recordings)

-

Objective: To assess the effects of this compound on NMDA receptor-mediated synaptic currents and plasticity.

-

Procedure:

-

Slice Preparation: Brain slices (e.g., from the hippocampus or cortex) are prepared from animals.

-

Recording:

-

Whole-cell patch-clamp: A glass micropipette is used to form a high-resistance seal with the membrane of a single neuron to record synaptic currents.

-

Field potential recordings: An electrode is placed in the extracellular space to record the summed activity of a population of neurons.

-

-

Drug Application: this compound is bath-applied to the slices at known concentrations.

-

Data Analysis: Changes in the amplitude, kinetics, and long-term potentiation (LTP) or depression (LTD) of synaptic responses are analyzed.

-

Conclusion

This compound is a powerful pharmacological tool for investigating the roles of GluN2B-containing NMDA receptors. Its selective antagonism triggers a complex array of downstream signaling events, primarily through the mTOR, ERK, Akt, and CREB pathways. Understanding these pathways is critical for elucidating the mechanisms underlying the neuroprotective and potential therapeutic effects of targeting the GluN2B subunit in various neurological and psychiatric disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. This compound maleate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound maleate | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]

Ro 25-6981 and Calcium Influx Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-6981 is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. Its activity-dependent blockade of these receptors plays a crucial role in the regulation of intracellular calcium influx, a fundamental process in neuronal signaling and pathophysiology. Elevated calcium levels following excitotoxic insults are a key driver of neuronal damage in various neurological disorders. By selectively inhibiting GluN2B-containing NMDA receptors, this compound offers a targeted therapeutic strategy to mitigate calcium-dependent neurotoxicity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on calcium homeostasis, and the experimental methodologies used to characterize its effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction: The Role of NMDA Receptors and Calcium in Neuronal Function

NMDA receptors are ionotropic glutamate receptors that are critical for synaptic plasticity, learning, and memory.[1] A key feature of NMDA receptors is their high permeability to calcium ions (Ca²⁺).[1] Under normal physiological conditions, the influx of Ca²⁺ through NMDA receptors activates a cascade of downstream signaling pathways essential for neuronal function. However, excessive activation of NMDA receptors, often occurring during pathological conditions such as stroke or traumatic brain injury, leads to a massive and sustained influx of Ca²⁺. This calcium overload triggers a series of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and ultimately, neuronal cell death, a process known as excitotoxicity.

NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including its affinity for glutamate, deactivation kinetics, and calcium permeability. The GluN2B subunit is of particular interest as it is predominantly expressed in the forebrain and is associated with slower channel kinetics, allowing for a prolonged calcium influx compared to GluN2A-containing receptors. This makes GluN2B-containing NMDA receptors a prime target for therapeutic intervention in conditions characterized by excitotoxicity.

This compound: A Selective GluN2B Antagonist

This compound is a potent and selective, activity-dependent antagonist of NMDA receptors that contain the GluN2B subunit.[2][3] Its selectivity for GluN2B over other GluN2 subunits, particularly GluN2A, is a key feature that allows for targeted modulation of specific NMDA receptor populations, potentially minimizing off-target effects.

Mechanism of Action

This compound acts as a non-competitive antagonist, binding to a site on the GluN2B subunit that is distinct from the glutamate or glycine binding sites. This binding allosterically modulates the receptor, leading to its inhibition. The blockade is "activity-dependent," meaning it is more effective when the channel has been opened by the binding of glutamate and glycine. This property is advantageous as it suggests that this compound may preferentially target overactive NMDA receptors, which are characteristic of excitotoxic conditions.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been extensively characterized in various in vitro systems. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Different NMDA Receptor Subtypes

| Receptor Subunit Combination | IC₅₀ (µM) | Fold Selectivity (GluN2A/GluN2B) | Reference |

| GluN1c/GluN2B | 0.009 | >5000 | [2] |

| GluN1c/GluN2A | 52 | - |

Table 2: Binding Affinity (Kᵢ) of this compound

| Radioligand | Preparation | Kᵢ (nM) | Reference |

| [³H]this compound | Rat brain membranes | 3 | |

| - | Human GluN2B subunit (computational) | Not specified, but strongest binding affinity among tested drugs |

Table 3: Neuroprotective Effects of this compound

| Experimental Model | Assay | Endpoint | This compound Concentration | Neuroprotection (%) | Reference |

| Glutamate-induced neurotoxicity in cultured cortical neurons | LDH Release | Cell Death | 0.5 µM | Significant prevention of NMDA-induced necrosis | |

| Oxygen-glucose deprivation in cultured cortical neurons | Not specified | Cell Death | 0.04 µM (IC₅₀) | 50 |

Regulation of Calcium Influx by this compound

By selectively blocking GluN2B-containing NMDA receptors, this compound directly modulates the influx of calcium into neurons. This has profound implications for both physiological and pathological processes.

Attenuation of Excitotoxic Calcium Overload

In models of excitotoxicity, where excessive glutamate leads to overstimulation of NMDA receptors, this compound has been shown to significantly reduce the subsequent rise in intracellular calcium concentrations. This attenuation of calcium overload is the primary mechanism underlying its neuroprotective effects.

Downstream Signaling Pathways

The modulation of calcium influx by this compound influences several downstream signaling pathways that are critical for cell survival and death.

Figure 1. Signaling pathway of this compound in regulating calcium influx and downstream effects.

Studies have shown that this compound can activate pro-survival signaling cascades, including the Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. The activation of these pathways is thought to contribute to the neuroprotective effects of this compound beyond its direct role in blocking calcium influx.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on calcium influx and neuronal viability.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through NMDA receptors in individual neurons, allowing for a direct assessment of the inhibitory effects of this compound.

-

Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) are prepared from embryonic rodents and plated on coverslips. Recordings are typically performed on mature neurons (e.g., 14-21 days in vitro).

-

Recording Solutions:

-

External Solution (ACSF): Contains (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 1.3 MgCl₂, 1.4 NaH₂PO₄, 26 NaHCO₃, and 11 glucose, bubbled with 95% O₂/5% CO₂. To isolate NMDA receptor currents, solutions are often supplemented with antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABA-A receptors (e.g., 10 µM bicuculline).

-

Internal (Pipette) Solution: Contains (in mM): 130-140 Cs-gluconate or CsCl, 10 HEPES, 1 NaCl, 1 CaCl₂, 3 CsOH, 5 EGTA, and 2 Mg²⁺-ATP. Cesium is used to block potassium channels.

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and positioned onto the soma of a neuron.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -60 to -70 mV.

-

NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) or by electrical stimulation of presynaptic inputs.

-

A stable baseline of NMDA receptor currents is established.

-

This compound is bath-applied at various concentrations to determine its inhibitory effect on the evoked currents.

-

-

Data Analysis: The amplitude of the NMDA receptor-mediated current before and after the application of this compound is measured and compared to determine the percentage of inhibition and to construct dose-response curves for IC₅₀ calculation.

Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.

Calcium Imaging with Fura-2 AM

This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration in response to NMDA receptor activation and its modulation by this compound.

-

Dye Loading:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).

-

Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 2-5 µM.

-

Incubate the cultured neurons with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

-

-

Imaging Procedure:

-

Mount the coverslip with the dye-loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm wavelengths.

-

Capture the fluorescence emission at 510 nm for each excitation wavelength using a sensitive camera.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Stimulate the cells with NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) to induce calcium influx.

-

Record the change in the F340/F380 ratio over time.

-

To test the effect of this compound, pre-incubate the cells with the compound before NMDA stimulation or apply it during the experiment.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The change in this ratio upon stimulation is used to quantify the calcium response. The effect of this compound is determined by comparing the calcium response in its presence and absence.

Figure 3. Experimental workflow for calcium imaging using Fura-2 AM.

Lactate Dehydrogenase (LDH) Assay for Neurotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

-

Experimental Setup:

-

Plate primary neurons in a 96-well plate.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100-300 µM) for a specified period (e.g., 16-24 hours).

-

In parallel wells, co-treat the cells with glutamate and various concentrations of this compound.

-

Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).

-

-

Assay Procedure:

-

After the treatment period, carefully collect the cell culture supernatant from each well.

-

Add the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.

-

Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

-

Data Analysis: The amount of LDH released is proportional to the absorbance. The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100 The neuroprotective effect of this compound is determined by the reduction in cytotoxicity in the presence of the compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in neuronal function and disease. Its high potency and selectivity make it a powerful agent for dissecting the specific contributions of this receptor subtype to calcium-dependent signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and other GluN2B-selective antagonists in mitigating the detrimental effects of calcium dysregulation in a range of neurological disorders. The continued investigation into the intricate mechanisms of NMDA receptor modulation will undoubtedly pave the way for the development of novel and more effective neuroprotective strategies.

References

Methodological & Application

Application Notes and Protocols for Ro 25-6981 Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 25-6981 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B (formerly NR2B) subunit. This subunit specificity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. Its activity-dependent nature of channel blockade allows for the targeted modulation of excessively active neurons, a characteristic relevant to various neurological and psychiatric disorders. These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of this compound in preclinical research, along with a summary of its mechanism of action and relevant quantitative data.

Mechanism of Action

This compound selectively blocks NMDA receptors that incorporate the GluN2B subunit. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. The subunit composition of NMDA receptors dictates their biophysical and pharmacological properties. Extrasynaptic NMDA receptors are often enriched with GluN2B subunits and their overactivation is implicated in excitotoxic neuronal death.[1][2]

By antagonizing GluN2B-containing NMDA receptors, this compound can modulate downstream signaling cascades. Notably, blockade of these receptors has been shown to activate the mammalian target of rapamycin (mTOR) and the extracellular signal-regulated kinase (ERK) pathways.[3][4] This activation can, in turn, promote the synthesis of synaptic proteins, such as postsynaptic density protein 95 (PSD-95), Arc, and GluA1, a subunit of the AMPA receptor. The modulation of these pathways is thought to underlie some of the observed in vivo effects of this compound, including its neuroprotective and antidepressant-like properties.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on preclinical studies.

| Parameter | Species | Dosage (i.p.) | Vehicle | Key Finding | Reference |

| Anticonvulsant Effect | Infantile Rats (P12) | 1, 3, 10 mg/kg | Physiological Saline | Significantly decreased seizure severity in a PTZ-induced seizure model. | |

| Antidepressant-like Effect | Rats | 10 mg/kg | 10% DMSO | Reversed behavioral abnormalities in a dietary zinc restriction model of depression. | |

| Extinction Consolidation | Rats | 6 mg/kg | 1 part DMSO, 2 parts 0.9% Saline | Administered post-session to investigate effects on methamphetamine self-administration extinction. | |

| Neuropathic Pain | Mice | 5 mg/kg | Not specified | Reduced mechanical allodynia in a model of inflammatory pain. | |

| Reversal Learning | Mice | 5 mg/kg | 0.9% Saline with 0.3% Tween | Disrupted reversal learning in a water maze task. |

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of this compound solution for i.p. administration in rodents.

Materials:

-

This compound (maleate or hydrochloride salt)

-

Vehicle (select one):

-

Sterile 0.9% Physiological Saline

-

Dimethyl sulfoxide (DMSO)

-

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Determine the appropriate salt form: The hydrochloride salt of this compound is reported to have higher water solubility than the maleate salt.

-

Select a suitable vehicle:

-

For aqueous solutions, this compound maleate is soluble up to 10 mM in water with gentle warming. Physiological saline is a commonly used vehicle.

-

For solutions requiring a co-solvent, DMSO is effective. This compound is soluble up to 100 mM in DMSO. A common practice is to prepare a stock solution in DMSO and then dilute it with saline. For example, a vehicle of 10% DMSO in saline or a 1:2 ratio of DMSO to saline has been used.

-

-

Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.

-

Dissolution:

-

Aqueous Solution (e.g., in Saline):

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the required volume of sterile saline.

-

Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved. Ensure the final solution is clear.

-

-

Co-solvent Solution (e.g., DMSO/Saline):

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the required volume of DMSO to dissolve the compound completely. Vortex if necessary.

-

Add the appropriate volume of sterile saline to achieve the final desired concentration and vehicle composition (e.g., 10% DMSO). Vortex to mix thoroughly.

-

-

-

Final Preparation:

-

Draw the prepared solution into sterile syringes.

-

It is recommended to prepare solutions fresh on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month, but should be equilibrated to room temperature and checked for precipitates before use.

-

Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rodents

This protocol outlines the standard procedure for i.p. injection in mice or rats.

Materials:

-

Prepared this compound solution in a sterile syringe with an appropriate needle (e.g., 25-27 gauge)

-

Animal restraint device (if necessary)

-

70% Ethanol for disinfection

Procedure:

-

Animal Handling and Restraint:

-

Properly restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is a common method. For rats, a two-handed grip that secures the head and body can be used.

-

-

Injection Site:

-

The preferred injection site is the lower right or left quadrant of the abdomen. This avoids puncturing the cecum, bladder, or other vital organs.

-

-

Injection:

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

-

Aspirate slightly to ensure no blood or other fluid is drawn into the syringe, which would indicate improper placement.

-

Slowly inject the solution. The typical injection volume is 5-10 ml/kg for rats and 10 ml/kg for mice.

-

-

Post-injection Monitoring:

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.

-

Visualizations

Caption: Experimental workflow for intraperitoneal injection of this compound.

Caption: Simplified signaling pathway of this compound.

References

- 1. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of estrogen: role of nonsynaptic NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Ro 25-6981 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ro 25-6981, a potent and selective antagonist of the NMDA receptor subunit GluN2B. The information compiled is intended to facilitate experimental design and ensure accurate and reproducible results in both in vitro and in vivo studies.

Compound Information

-

Name: this compound

-

Mechanism of Action: A selective, activity-dependent negative allosteric modulator of NMDA receptors containing the GluN2B subunit.[1][2][3] It exhibits over 5000-fold selectivity for GluN2B over GluN2A subunits.[1][4]

-

Biological Effects: Neuroprotective, potential antidepressant-like effects, and involvement in pain modulation.

-

CAS Number: 169274-78-6 (free base), 1312991-76-6 (maleate salt)

Solubility Data

This compound is available as a maleate salt, which influences its solubility. The following table summarizes the solubility of this compound maleate in common laboratory solvents.

| Solvent | Maximum Concentration | Notes |

| DMSO | 100 mM | - |

| Water | 10 mM | Gentle warming may be required for dissolution. |

| H₂O | 25 mM | - |

Note: For in vivo experiments where this compound was not soluble in saline, a vehicle of 5% DMSO, 10% propylene glycol, 0.0375% methylcellulose, and 70% water has been used.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental success. It is recommended to prepare fresh solutions for daily use. If storage is necessary, aliquot solutions and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles. Before use, equilibrate the solution to room temperature and ensure no precipitation is present.

Protocol 3.1: Preparation of a 100 mM DMSO Stock Solution

-

Weighing: Accurately weigh the required amount of this compound maleate powder (M.Wt: 455.55 g/mol ). For example, for 1 ml of a 100 mM stock, weigh 45.55 mg.

-

Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

-

Mixing: Vortex or sonicate briefly until the solid is completely dissolved.

-

Storage: Store in small aliquots at -20°C or -80°C.

Protocol 3.2: Preparation of a 10 mM Aqueous Stock Solution

-

Weighing: Weigh the desired amount of this compound maleate powder. For 1 ml of a 10 mM stock, weigh 4.56 mg.

-

Dissolution: Add the appropriate volume of sterile, purified water.

-

Warming: If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Do not overheat.

-

Mixing: Gently vortex until the compound is fully dissolved.

-

Use/Storage: It is best to use this solution fresh. If storage is required, filter-sterilize and store in aliquots at -20°C.

Experimental Protocols

The following are example protocols for the use of this compound in common experimental paradigms. Researchers should optimize concentrations and conditions for their specific model system.

Protocol 4.1: In Vitro Neuroprotection Assay

This protocol describes a general procedure for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in cultured cortical neurons.

-

Cell Culture: Plate primary cortical neurons at an appropriate density and culture for at least 7 days to allow for mature synaptic connections to form.

-

Preparation of Working Solutions: On the day of the experiment, thaw a frozen aliquot of the 100 mM DMSO stock solution of this compound. Prepare serial dilutions in your defined neurobasal medium or experimental buffer to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

-

Pre-treatment: Remove the culture medium and replace it with the medium containing the various concentrations of this compound. Incubate for 1-2 hours.

-

Glutamate Challenge: Add glutamate to the medium to a final concentration known to induce excitotoxicity (e.g., 100-300 µM).

-

Incubation: Incubate the neurons for the desired period (e.g., 16-24 hours).

-

Assessment of Cell Viability: Quantify neuronal viability using a standard method such as the MTT assay, LDH release assay, or by counting live/dead cells with fluorescent microscopy.

-

Data Analysis: Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Protocol 4.2: In Vivo Administration for Behavioral Studies

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in rodents for behavioral analysis.

-

Animal Handling: Acclimate the animals to the housing and handling procedures for at least one week prior to the experiment.

-

Preparation of Dosing Solution:

-

For aqueous solutions: If the required dose can be achieved within the solubility limits in saline, prepare the solution fresh on the day of injection.

-

For vehicle-based solutions: If higher concentrations are needed, a vehicle may be required. A previously used vehicle consists of 5% DMSO, 10% propylene glycol, and 0.0375% methylcellulose in water. First, dissolve the this compound in DMSO, then add the propylene glycol and methylcellulose solution sequentially.

-

-

Dosing: Administer this compound via intraperitoneal injection at the desired dose (e.g., 1-10 mg/kg). The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for rats).

-

Behavioral Testing: Conduct the behavioral test at the appropriate time point after injection. This will depend on the specific test and the pharmacokinetic profile of the compound. For example, antidepressant-like effects have been observed 24 hours post-injection.

-

Control Group: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow.

Caption: Signaling pathway of this compound.

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for Ro 25-6981 in Electrophysiological Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro 25-6981, a potent and selective antagonist of the NMDA receptor subunit GluN2B, in electrophysiological patch-clamp studies. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.

Introduction

This compound is a high-affinity, activity-dependent, non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors that selectively targets receptors containing the GluN2B subunit. This selectivity makes it an invaluable pharmacological tool for dissecting the specific contributions of GluN2B-containing NMDA receptors to synaptic transmission, plasticity, and excitotoxicity. Patch-clamp electrophysiology is a powerful technique to directly measure the effects of this compound on the ion channel function of these receptors with high temporal and spatial resolution.

Mechanism of Action

This compound acts as a negative allosteric modulator of GluN2B-containing NMDA receptors. It binds to a site on the amino-terminal domain (ATD) of the GluN2B subunit.[1] This binding event does not directly occlude the ion channel pore but rather induces a conformational change in the receptor that reduces the probability of the channel opening in response to glutamate and glycine binding. This results in a potent and selective inhibition of ion flux through GluN2B-containing NMDA receptors.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on GluN2B-containing NMDA receptors.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various patch-clamp electrophysiology studies.

Table 1: Potency of this compound on NMDA Receptor Subtypes

| Receptor Subunit Combination | IC50 (µM) | Preparation | Reference |

| GluN1c / GluN2B | 0.009 | Xenopus oocytes | [2] |

| GluN1c / GluN2A | 52 | Xenopus oocytes | [2] |

| High-affinity site (rat forebrain) | 0.003 | Membrane binding assay | [2] |

| Low-affinity site (rat forebrain) | 149 | Membrane binding assay | [2] |

Table 2: Effects of this compound on NMDA Receptor-Mediated Currents

| Preparation | This compound Concentration | Effect on NMDA Current | Reference |

| Cultured rat cortical neurons | 10 µM | ~70% inhibition | |

| Cultured rat cortical neurons | 0.5 µM | Prevented NMDA-induced apoptosis | |

| Adult mouse ACC neurons | 0.3 µM | Significant reduction of NMDA EPSCs | |

| Rat hippocampal slices (CA1) | 5 µM | Inhibited DTT-induced potentiation of NMDAR responses | |

| Rat entorhinal cortex slices | Not specified | Abolished frequency-dependent facilitation | |

| Rat DRG neurons (morphine-treated) | 0.3 µM | Inhibited NMDA-induced currents to 56.6 ± 4.0% of original response | |

| Rat DRG neurons (control) | 0.3 µM | Inhibited NMDA currents to 78.8 ± 4.1% of the original response |

Experimental Protocols

Below are detailed protocols for key experiments involving this compound in patch-clamp electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recording from Cultured Neurons

This protocol is adapted from studies on cultured rat cortical neurons.

1. Cell Preparation:

-

Isolate cortical neurons from E18 rat embryos and culture for 13-15 days.

2. Electrophysiological Recording:

-